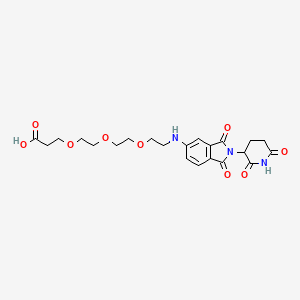

Thalidomide-NH-PEG3-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O9/c26-18-4-3-17(20(29)24-18)25-21(30)15-2-1-14(13-16(15)22(25)31)23-6-8-33-10-12-34-11-9-32-7-5-19(27)28/h1-2,13,17,23H,3-12H2,(H,27,28)(H,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFPHSMLSPHFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Thalidomide-NH-PEG3-COOH in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action for Thalidomide-NH-PEG3-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its constituent parts, its role in hijacking the ubiquitin-proteasome system, and the methodologies used to characterize its efficacy.

Introduction to PROTAC Technology and Thalidomide's Role

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins rather than just inhibiting them. A typical PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.

Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, have been repurposed as highly effective E3 ligase ligands in PROTAC design. They function by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The use of thalidomide-based ligands is advantageous due to their smaller size and favorable drug-like properties, including better cell permeability compared to other E3 ligase ligands. This compound is a pre-synthesized chemical entity that provides both the CRBN-recruiting moiety and a flexible linker with a reactive handle for conjugation, streamlining the development of novel PROTACs.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of a PROTAC synthesized using this compound involves the formation of a key ternary complex, which ultimately leads to the degradation of the target protein.

Step-by-Step Breakdown:

-

Ternary Complex Formation : The PROTAC molecule, via its two distinct ends, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This forms a crucial POI-PROTAC-CRBN ternary complex. The flexibility and length of the PEG3 linker are critical for achieving a stable and productive conformation of this complex.

-

Ubiquitination of the Target Protein : The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated, creating a polyubiquitin (B1169507) chain that acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and targeted by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

The Role of Each Component in this compound:

-

Thalidomide : This moiety serves as the high-affinity ligand for the Cereblon (CRBN) E3 ligase, acting as the "hook" to engage the cell's degradation machinery.

-

-NH- (Amine group) : This is the point of attachment for the linker to the thalidomide core.

-

PEG3 (Polyethylene Glycol) Linker : This three-unit PEG chain provides spacing and flexibility, which are critical for the formation of a stable ternary complex. PEG linkers are known to improve the solubility and physicochemical properties of the often large and lipophilic PROTAC molecules.

-

-COOH (Carboxylic Acid) : This terminal functional group provides a reactive handle for the straightforward chemical conjugation of a ligand that binds to a specific protein of interest, completing the synthesis of the final PROTAC.

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity, the efficiency of degradation (DC50), and the maximum level of degradation (Dmax). The following tables summarize representative data for thalidomide-based PROTACs targeting various proteins.

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |

| VHL-based PROTAC | VHL Ligand | BRD4 | MOLM-13 | 1.8 | >95 |

Data sourced from a comparative study on BET-targeting PROTACs, highlighting the high potency of CRBN-based degraders.

Table 2: Performance of Exemplary Thalidomide-PEG-Linker PROTACs

| PROTAC Name | Target Protein | DC50 | Dmax |

|---|---|---|---|

| ARV-110 | Androgen Receptor | ~1 nM | >95% |

| dBET1 | BRD4 |

The Role of Thalidomide-NH-PEG3-COOH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component in the design of many successful PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide-NH-PEG3-COOH is a crucial heterobifunctional linker that incorporates a thalidomide (B1683933) moiety for CRBN binding and a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This technical guide provides an in-depth overview of the core functionalities of this compound in targeted protein degradation, including its mechanism of action, representative quantitative data, and detailed experimental protocols for its application in PROTAC synthesis and evaluation.

Introduction: The PROTAC Revolution and the Role of Cereblon

Targeted protein degradation (TPD) offers a novel pharmacological approach distinct from traditional occupancy-based inhibition. PROTACs are chimeric molecules composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase complex. The thalidomide moiety of this compound serves to recruit CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). The PEG3 linker provides a flexible connection to a warhead targeting a specific protein, and the terminal carboxylic acid allows for versatile conjugation to various protein-targeting ligands.

Core Function of this compound

This compound is a bifunctional molecule that acts as a cornerstone in the construction of CRBN-recruiting PROTACs. Its primary roles are:

-

E3 Ligase Recruitment: The thalidomide head specifically and potently binds to the CRBN E3 ligase.

-

Linker Functionality: The PEG3 linker provides the necessary spatial orientation and flexibility to enable the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN. The length and composition of the linker are critical determinants of a PROTAC's efficacy.

-

Conjugation Handle: The terminal carboxylic acid provides a reactive handle for the covalent attachment of a ligand that binds to a protein of interest, completing the synthesis of the final PROTAC molecule.

Quantitative Data Presentation

While specific quantitative data for a PROTAC synthesized directly with this compound is not extensively available in the public domain, the following tables present representative data for thalidomide-based PROTACs with similar PEG linkers, illustrating the typical performance metrics.

Table 1: Representative Degradation Performance of a Thalidomide-PEG-Linker PROTAC Targeting BRD4

| Parameter | Value | Cell Line | Reference |

| DC50 | < 0.5 nM | H661 | |

| Dmax | > 90% | H661 |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Illustrative Pharmacokinetic Parameters of a Thalidomide-Based PROTAC

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | T1/2 (h) |

| Hypothetical PROTAC-X | Intravenous (IV) | 2 | 1500 | 0.25 | 3000 | 2.5 |

| Hypothetical PROTAC-X | Oral (PO) | 10 | 500 | 2 | 4000 | 4 |

This data is illustrative and adapted from preclinical studies on various thalidomide-based PROTACs.

Table 3: Binding Affinities of Thalidomide and Analogs to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method |

| Thalidomide | ~250 nM | Not Specified |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay |

| Lenalidomide | ~178 nM | Not Specified |

| Pomalidomide | ~157 nM | Not Specified |

The binding affinity of this compound is expected to be comparable to thalidomide as the core binding motif is retained.

Signaling Pathways and Experimental Workflows

In-Depth Technical Guide: Solubility of Thalidomide-NH-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thalidomide-NH-PEG3-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker-ligand conjugate is critical for its effective use in research and drug development, from initial experimental design to the formulation of potential therapeutic agents.

Core Concepts: The Role of this compound in PROTAC Technology

This compound is a bifunctional molecule that incorporates a Thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This structure is integral to the mechanism of PROTACs, which are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease. The carboxylic acid group provides a reactive handle for conjugation to a ligand that binds to the target protein of interest.

The general mechanism of action for a PROTAC utilizing a Thalidomide-based ligand is illustrated below.

Caption: General PROTAC Mechanism of Action.

Quantitative Solubility Data

The solubility of this compound has been reported in dimethyl sulfoxide (B87167) (DMSO). It is important to note that comprehensive public data on the solubility of this compound in a wide range of common laboratory solvents is limited. For in vivo studies, this compound is often prepared in co-solvent systems, though these preparations do not necessarily represent the maximum solubility.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 | 261.80 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of compounds like this compound. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery and thermodynamic assays providing a more accurate measure for lead optimization and pre-formulation.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard"

Navigating the Stability of Thalidomide-NH-PEG3-COOH: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of Thalidomide-NH-PEG3-COOH, a key building block in Proteolysis Targeting Chimeras (PROTACs).

This compound is a crucial bifunctional molecule used in the development of PROTACs, which are emerging as a powerful therapeutic modality. It incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This linker allows for conjugation to a target protein ligand, forming a PROTAC that can induce the degradation of a protein of interest. Understanding the stability of this linker-ligand conjugate is paramount for the successful development of robust and reliable PROTAC-based therapeutics. This guide provides a comprehensive overview of the known stability characteristics of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. Based on information from various suppliers, the following conditions are recommended:

| Storage Type | Temperature | Duration | Additional Precautions |

| Short-term | -20°C | Up to 1 month | Protect from light. |

| Long-term | -80°C | Up to 6 months | Protect from light; consider storing under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |

| Stock Solutions | -80°C | Up to 6 months | Protect from light and store under nitrogen.[1] |

For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use. If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.

Stability Profile: Insights from Thalidomide

While specific quantitative stability data for the entire this compound molecule is not extensively available in the public domain, a wealth of information exists for its core component, thalidomide. The stability of thalidomide is significantly influenced by pH due to its susceptibility to hydrolysis.

The primary degradation pathway for thalidomide in aqueous solutions is hydrolysis of its four amide bonds.[2][3] This hydrolysis is base-catalyzed and proceeds rapidly at physiological pH (7.4), while it is slower at acidic pH.

Table of Thalidomide Hydrolysis Data:

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 7.4 | 37 | 2.4 hours | [4] |

| 6.4 | 32 | 25 - 35 hours |

The PEG linker in PROTACs can also be susceptible to metabolic degradation, primarily through oxidative metabolism mediated by cytochrome P450 enzymes.[5] The stability of the entire this compound molecule will be a composite of the stability of the thalidomide headgroup and the PEG linker. Therefore, it is crucial to experimentally determine the stability of the complete molecule under various stress conditions.

Experimental Protocols for Stability Assessment

To ensure the reliability and reproducibility of research and development involving this compound, rigorous stability testing is essential. The following are detailed protocols for assessing its stability.

Forced Degradation Study (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish its intrinsic stability. These studies are critical for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][6][7]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Phosphate (B84403) buffer

-

HPLC system with a UV or MS detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature for a defined period, taking samples at shorter intervals due to expected rapid degradation.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ in separate vials. Keep the vials at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Place the solid compound and a solution of the compound in separate, loosely capped vials in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound in chemically inert, transparent containers to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound.

-

Identify and quantify the major degradation products.

-

Determine the degradation pathway.

-

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo stability.

Objective: To assess the metabolic stability of this compound in the presence of human liver microsomes (HLM).

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control (a compound with known high metabolism, e.g., verapamil)

-

Negative control (a compound with known low metabolism, e.g., warfarin)

-

Acetonitrile (ACN) with an internal standard (for quenching)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM, and the NADPH regenerating system.

-

Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Add this compound (and controls in separate tubes) to initiate the metabolic reaction.

-

Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context and processes described, the following diagrams are provided in Graphviz DOT language.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The PEG3 Linker in PROTAC Design: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of two key moieties: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. Connecting these two crucial elements is the linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing its ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained widespread adoption in PROTAC design. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. This guide provides an in-depth technical examination of the PEG3 linker, a commonly employed linker in PROTAC development, summarizing its impact on degradation performance, outlining key experimental protocols, and visualizing the underlying biological and experimental processes.

The PEG3 Linker: Balancing Flexibility and Efficacy

The PEG3 linker, consisting of three ethylene glycol units, often represents a favorable balance between the need for sufficient length to span the distance between the POI and the E3 ligase and the requirement for a degree of conformational constraint to facilitate stable ternary complex formation. A linker that is too short may lead to steric hindrance, while an excessively long and flexible linker can result in a high entropic penalty upon binding, leading to a less stable ternary complex.

The choice of a PEG3 linker is often a starting point in PROTAC optimization, providing a balance of desirable physicochemical properties and functional efficacy. Its hydrophilicity can help to mitigate the poor solubility often associated with complex bifunctional molecules, while its inherent flexibility allows the PROTAC to adopt a conformation conducive to ternary complex formation.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the critical importance of linker length optimization.

| Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | 9 | >10,000 | ~50 | |

| ERα | VHL | 12 | ~5,000 | ~75 | |

| ERα | VHL | 16 | ~1,000 | ~95 | **** |

| ERα | VHL | 19 | ~5,000 | ~70 | |

| ERα | VHL | 21 | >10,000 | ~60 | |

| TBK1 | VHL | < 12 | No degradation | - | |

| TBK1 | VHL | 21 | 3 | 96 | **** |

| TBK1 | VHL | 29 | 292 | 76 |

Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths. This table showcases the degradation potency of PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) with linkers of different lengths. Optimal degradation is often observed within a narrow range of linker lengths.

| Property | PROTAC with Short Linker (e.g., <12 atoms) | PROTAC with Optimal Linker (e.g., PEG3, ~16-21 atoms) | PROTAC with Long Linker (e.g., >21 atoms) |

| Ternary Complex Formation | Potentially hindered by steric clashes. | Favorable geometry for stable complex formation. | Increased |

Methodological & Application

Application Notes and Protocols: Amine Coupling with Thalidomide-NH-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Thalidomide-NH-PEG3-COOH to amine-containing molecules, such as proteins, peptides, or small molecule ligands. Thalidomide and its derivatives are of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides conformational flexibility to the final conjugate.

The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the terminal carboxylic acid of this compound, enabling its efficient reaction with primary amines to form a stable amide bond.

Principle of the Reaction

The amine coupling reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable NHS Ester and Amide Bond Formation: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. The addition of NHS increases the efficiency of the coupling reaction and allows for a two-step procedure.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Specification | Supplier Example | Notes |

| This compound | >95% Purity | BroadPharm, APExBIO | Store desiccated at -20°C. |

| Amine-containing Molecule | N/A | N/A | Protein, peptide, or small molecule with a primary amine. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade | Thermo Fisher Scientific, Sigma-Aldrich | Store desiccated at -20°C. Equilibrate to room temperature before opening to prevent moisture condensation. |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular Biology Grade | Thermo Fisher Scientific, Sigma-Aldrich | Sulfo-NHS is the water-soluble analog and is recommended for reactions in aqueous buffers. Store desiccated at -20°C. |

| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | N/A | Prepare fresh. Do not use buffers containing primary amines or carboxylates. |

| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | N/A | Prepare fresh. Other non-amine buffers like HEPES or borate (B1201080) can also be used. |

| Quenching Buffer | 1 |

Application Notes and Protocols for Western Blot Analysis Using Thalidomide-NH-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Thalidomide-NH-PEG3-COOH in Western blot experiments to study protein degradation. This document includes detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid group. This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The carboxylic acid group on the PEG linker allows for the covalent attachment of a ligand that targets a protein of interest (POI), thereby creating a complete PROTAC.

Western blotting is a fundamental technique used to quantify the degradation of a target protein induced by a PROTAC. By measuring the decrease in the target protein's abundance in cells treated with the PROTAC, researchers can determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Signaling Pathway of PROTAC-Mediated Protein Degradation

A thalidomide-based PROTAC functions by forming a ternary complex between the target protein and the E3 ubiquitin ligase complex. The thalidomide part of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This brings the target protein into close proximity to the E3 ligase, leading to the polyubiquitination of the target protein. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.

Application Notes and Protocols for Thalidomide-NH-PEG3-COOH in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-PEG3-COOH is a functionalized E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This heterobifunctional molecule consists of a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a flexible 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to a target protein ligand.[1][2][3] PROTACs are designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[4]

These application notes provide an overview of the use of this compound in cell-based assays to characterize the efficacy of resulting PROTACs. Detailed protocols for key experiments are provided to guide researchers in assessing target protein degradation and binding to Cereblon.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC synthesized using this compound functions by hijacking the cell's ubiquitin-proteasome system. The thalidomide portion of the PROTAC binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC, featuring a ligand for a protein of interest (POI), binds to the target protein. This induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.[4] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

Quantitative Data Presentation

Table 1: Illustrative Degradation Performance of a Thalidomide-PEG3-based PROTAC

| Parameter | Description | Illustrative Value | Cell Line |

| DC50 | Concentration of PROTAC that induces 50% degradation of the target protein. | 50 nM | Specific cancer cell line |

| Dmax | Maximum percentage of target protein degradation achieved. | >90% | Specific cancer cell line |

Disclaimer: The values presented are for a palbociclib-pomalidomide PROTAC targeting CDK4/6 and are intended for illustrative purposes. Actual values will vary depending on the target protein, its ligand, and the cell line used.

Table 2: Illustrative Binding Affinity of Thalidomide Derivatives to Cereblon

| Compound | Binding Affinity (Kd) | Assay Method |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |

| Pomalidomide | ~157 nM | Surface Plasmon Resonance (SPR) |

| Lenalidomide | ~178 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |

Note: The binding affinity of the thalidomide moiety of this compound to Cereblon is expected to be comparable to that of thalidomide.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized from this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Cereblon Binding Assay

This competitive immunoassay is used to determine the binding affinity of the PROTAC to Cereblon.

Materials:

-

HTRF Cereblon Binding Kit (containing GST-tagged human Cereblon, anti-GST antibody labeled with Europium cryptate, and a thalidomide-based fluorescent tracer)

-

PROTAC synthesized from this compound

-

Assay buffer

-

Low-volume 384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

Prepare the working solutions of the GST-tagged Cereblon, Europium cryptate-labeled anti-GST antibody, and the fluorescent thalidomide tracer according to the kit manufacturer's instructions.

-

-

Assay Protocol:

-

Add the PROTAC dilutions to the wells of the 384-well plate.

-

Add the GST-tagged Cereblon to the wells.

-

Add the pre-mixed HTRF detection reagents (anti-GST antibody and fluorescent tracer) to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for the time specified in the kit protocol to allow the binding to reach equilibrium.

-

Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).

-

Plot the HTRF ratio against the logarithm of the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC that inhibits 50% of the tracer binding to Cereblon.

-

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ligase. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of their custom-synthesized PROTACs in cell-based assays. By quantifying key parameters such as DC50, Dmax, and Cereblon binding affinity, scientists can effectively advance the development of novel targeted protein degraders for various therapeutic applications.

References

Application Notes and Protocols for Thalidomide-NH-PEG3-COOH based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This document provides a detailed experimental workflow for the development and characterization of PROTACs utilizing Thalidomide-NH-PEG3-COOH as a versatile E3 ligase ligand-linker conjugate. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid offers a convenient handle for conjugation to a ligand targeting a protein of interest (POI). These application notes detail the synthesis, purification, and biological evaluation of these PROTACs, providing researchers with the necessary protocols to assess their efficacy and specificity.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell. The choice of the E3 ligase ligand and the nature of the linker are critical for the potency and selectivity of the PROTAC.

Experimental Workflow Overview

The development of a novel PROTAC involves a multi-step process, from initial design and synthesis to comprehensive biological characterization. The following diagram outlines the general experimental workflow for a PROTAC derived from this compound.

Data Presentation

Effective evaluation of a novel PROTAC relies on the systematic generation and analysis of quantitative data. The following tables provide a template for summarizing key experimental results.

Table 1: In Vitro Binding Affinities

| Component | Target | Assay | Binding Affinity (Kd/Ki, nM) |

| POI Ligand | Protein of Interest | SPR | e.g., 50 |

| Thalidomide | Cereblon (CRBN) | FP | e.g., 200 |

| PROTAC | Protein of Interest | SPR | e.g., 75 |

| PROTAC | Cereblon (CRBN) | FP | e.g., 250 |

Table 2: Cellular Degradation Potency and Efficacy

| Cell Line | PROTAC Concentration (nM) | % Target Degradation | DC50 (nM) | Dmax (%) |

| e.g., MCF-7 | 1 | 15 | \multirow{5}{}{e.g., 25} | \multirow{5}{}{e.g., 95} |

| 10 | 50 | |||

| 100 | 92 | |||

| 1000 | 85 (Hook Effect) | |||

| Vehicle Control | 0 |

Table 3: Selectivity Profile (Proteomics)

| Protein | Fold Change vs. Vehicle | p-value | Comments |

| Target Protein | -10.5 | <0.001 | On-target |

| IKZF1 | -4.2 | <0.01 | Known Thalidomide neo-substrate |

| IKZF3 | -3.8 | <0.01 | Known Thalidomide neo-substrate |

| Off-target 1 | -1.2 | >0.05 | Not significant |

| Off-target 2 | +1.1 | >0.05 | Not significant |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the evaluation of a PROTAC synthesized from this compound.

Protocol 1: PROTAC Synthesis - Amide Coupling

This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an amine functional group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the POI ligand (1.2 equivalents) in anhydrous DMF.

-

Slowly add the POI ligand solution to the activated this compound mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent such as DCM or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

Purification:

-

Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Relevant cell line (e.g., a cancer cell line expressing the POI)

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the PROTAC.

Materials:

-

Cells in a 96-well plate

-

PROTAC serial dilutions

-

MTT reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for

Troubleshooting & Optimization

Technical Support Center: Thalidomide-NH-PEG3-COOH Conjugation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-PEG3-COOH conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal carboxylic acid (-COOH) group. Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

Q2: What is the role of the PEG3 linker in this molecule?

A2: The PEG3 linker serves as a spacer between the thalidomide ligand and the molecule to which it will be conjugated. The length and composition of the linker are critical for the proper formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein. PEG linkers can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Q3: What type of chemical reaction is typically used to conjugate this compound to another molecule?

A3: The terminal carboxylic acid group of this compound is typically conjugated to a primary or secondary amine on a target molecule using carbodiimide (B86325) coupling chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This reaction forms a stable amide bond.

Q4: What are the storage recommendations for this compound?

A4: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to protect the compound from light and store it under an inert atmosphere, such as nitrogen.

Troubleshooting Guide for this compound Conjugation

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Issue 1: Low or No Conjugation Yield

Possible Causes & Solutions

-

Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis is highly dependent on pH.

-

Solution: Maintain an optimal pH range of 7.2-8.5 for the reaction. At this pH, the primary amine is sufficiently nucleophilic, and the hydrolysis of the NHS ester is minimized. Perform the reaction at room temperature or 4°C.

-

| pH | Half-life of NHS Ester Hydrolysis |

| 7.0 (at 0°C) | 4-5 hours |

| 8.6 (at 4°C) | 10 minutes |

-

Poor Solubility of Reactants: Thalidomide and its derivatives can have low aqueous solubility, which can hinder the reaction.

-

Solution: Dissolve this compound and other water-insoluble reactants in a water-miscible organic solvent like DMSO or DMF before adding them to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically 0.5-10%) to avoid denaturation of protein targets.

-

-

Suboptimal Reagent Concentrations: The concentration of reactants can significantly impact the reaction kinetics and yield.

-

Solution: Use a molar excess of the EDC and NHS coupling agents relative to the carboxylic acid. A common starting point is a 2- to 5-fold molar excess. The concentration of the amine-containing molecule should also be optimized.

-

-

Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.

-

Solution: Use fresh, high-quality EDC and NHS. Store them in a desiccator at the recommended temperature.

-

Issue 2: Presence of Multiple Side Products

Possible Causes & Solutions

-

Intermolecular Crosslinking of Amine-Containing Molecules: If the target molecule contains multiple amine groups, self-conjugation or polymerization can occur.

-

Solution: Control the stoichiometry of the reactants. Using a limiting amount of the activated this compound can help minimize this. Purification by size exclusion chromatography or preparative HPLC can separate the desired conjugate from larger cross-linked products.

-

-

Reaction with Non-Targeted Amines: If your target molecule has multiple amine groups (e.g., lysine (B10760008) residues and the N-terminus of a protein), conjugation can occur at multiple sites.

-

Solution: While EDC/NHS chemistry primarily targets primary amines, the reactivity can be influenced by local environmental factors. Achieving site-specific conjugation may require protein engineering or the use of alternative conjugation chemistries.

-

Issue 3: Difficulty in Purifying the Final Conjugate

Possible Causes & Solutions

-

Presence of Unreacted Starting Materials and Byproducts: The reaction mixture will contain unreacted this compound, the amine-containing molecule, and byproducts from the EDC/NHS reaction (e.g., N-acylisourea).

-

Solution: Purification is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying PROTACs and similar conjugates. Silica gel column chromatography can also be used to remove byproducts.

-

-

Similar Physicochemical Properties of Product and Starting Materials: If the conjugate has similar retention times to the starting materials in chromatography, purification can be challenging.

-

Solution: Optimize the chromatography method. This may involve changing the solvent system, gradient, or the type of stationary phase.

-

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Primary Amine

This protocol provides a general procedure. The exact amounts and reaction conditions should be optimized for your specific molecules.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.2-8.0

-

Quenching solution: Hydroxylamine (B1172632) or Tris buffer

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Freshly prepare solutions of EDC and NHS/Sulfo-NHS in the reaction buffer or water.

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, add the this compound solution.

-

Add a 2- to 5-fold molar excess of EDC and NHS/Sulfo-NHS.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the amine-containing molecule to the activated this compound solution. The molar ratio of the amine to the carboxylic acid should be optimized, but a 1:1 to 1.5:1 ratio is a good starting point.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

-

Reaction Quenching (Optional):

-

To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer

-

improving solubility of Thalidomide-NH-PEG3-COOH containing PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing a Thalidomide-NH-PEG3-COOH moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these complex molecules.

Frequently Asked Questions (FAQs)

Section 1: Understanding Solubility Challenges

Q1: Why do my this compound PROTACs have such poor aqueous solubility?

A1: Thalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and structurally complex, typically consisting of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a linker connecting them.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] The combination of a large, often hydrophobic surface area and the potential for strong intermolecular interactions can lead to low solubility in aqueous buffers.[1]

Q2: What is the specific role of the PEG3-COOH linker component in solubility?

A2: The PEG3-COOH linker is designed to enhance solubility.

-

PEG3 (Polyethylene Glycol): The three ethylene (B1197577) glycol units are hydrophilic and flexible, which helps to increase the water solubility of the PROTAC molecule and improve its compatibility with physiological environments.[3][4]

-

-COOH (Carboxylic Acid): This terminal functional group is pH-dependent. At neutral or basic pH (typically > pKa of ~4-5), it deprotonates to a negatively charged carboxylate (-COO⁻), significantly increasing aqueous solubility. However, at acidic pH, it remains in its neutral, protonated form (-COOH), which is less soluble. This pH-dependent charge can also influence cell permeability.

Q3: What are the experimental consequences of poor PROTAC solubility?

A3: Poor solubility can severely impact your experimental results and lead to the misinterpretation of data. Common consequences include:

-

Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its potency (e.g., DC50, IC50) because the actual concentration in solution is lower than intended.[1]

-

Irreproducible Results: The extent of precipitation can vary between experiments due to minor variations in temperature, buffer composition, or handling, leading to high variability and a lack of reproducibility.[1]

-

"Hook Effect": While not directly a solubility issue, at very high concentrations, PROTACs can form non-productive binary complexes instead of the required ternary complex, reducing degradation.[5] This can be exacerbated if the compound starts to aggregate or precipitate at these higher concentrations.

Section 2: Troubleshooting & Optimization

Q4: My PROTAC is precipitating in my cell culture medium. What are the immediate troubleshooting steps?

A4: If you observe precipitation, consider the following immediate actions:

-

Visual Confirmation: Check your stock solution for any visible precipitate before diluting it into the medium. If the stock has crashed, it needs to be redissolved, possibly with gentle warming and sonication.

-

Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the PROTAC in your assay to a level below its solubility limit in the medium.

-

Use a Co-solvent: Increase the percentage of DMSO or another suitable organic co-solvent in your final assay medium. However, be cautious as high concentrations of organic solvents can be toxic to cells. It is critical to run a vehicle control with the same final solvent concentration.[6]

-

Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the PROTAC stock solution can sometimes help maintain solubility.

Q5: How can I systematically improve the solubility of my existing PROTAC batch for in vitro assays?

A5: Beyond immediate troubleshooting, you can explore formulation strategies to improve the solubility of your current PROTAC stock. These methods aim to increase the apparent solubility without chemically modifying the molecule.

-

Formulation with Excipients: Incorporating solubilizing agents or surfactants (e.g., Poloxamer 188, Tween-80) into your assay buffer can help keep the PROTAC in solution.[7]

-

Amorphous Solid Dispersions (ASDs): For larger scale or in vivo studies, creating an ASD is a powerful technique. This involves dispersing the PROTAC in a polymer matrix (like HPMCAS) to create a higher-energy, amorphous form that dissolves more readily.[8][9][10]

-

Self-Emulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, significantly enhancing solubility.[9][11]

Q6: What chemical modifications can be made to future PROTAC designs to improve solubility?

A6: If formulation strategies are insufficient, rational chemical modification of the PROTAC structure is the next step.

-

Modify the Linker: This is a highly effective strategy.[2]

-

Increase PEG Length: Using a longer PEG chain (e.g., PEG4, PEG5) can further increase hydrophilicity.

-

Incorporate Polar/Basic Groups: Inserting basic nitrogen atoms into the linker, for example, through piperazine (B1678402) or piperidine (B6355638) rings, can improve solubility and permeability.[12][13]

-

-

Modify the Target or E3 Ligase Ligands: While more complex, adding polar functional groups to the warhead or the E3 ligase ligand (where it doesn't disrupt binding) can also enhance overall solubility.

-

Prodrug Approach: A lipophilic group can be added to the CRBN ligand to create a prodrug, which may increase bioavailability. This group is then cleaved in vivo to release the active PROTAC.[12]

Quantitative Data Summary

The following table provides representative data on how different formulation strategies can impact the solubility of poorly soluble PROTACs. Note that absolute values will vary for each specific PROTAC molecule.

| Formulation Strategy | Vehicle/Solvent System | Typical Fold Increase in Solubility | Key Considerations |

| None (Neat Compound) | Aqueous Buffer (e.g., PBS, pH 7.4) | 1x (Baseline) | Often exhibits very low solubility (<10 µM).[14] |

| Co-solvent | 1-5% DMSO in Aqueous Buffer | 2x - 10x | Potential for cell toxicity at higher DMSO concentrations. |

| Amorphous Solid Dispersion (ASD) | ASD with HPMCAS polymer | Up to 20x | Can generate and maintain a supersaturated state.[8][15] |

| Self-Nanoemulsifying System (SNEDDS) | Lipid-based formulation | >50x | Excellent for oral delivery; may have excipient-derived toxicity.[11][16] |

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

-

PROTAC stock solution (e.g., 10 mM in 100% DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear-bottom microplate

-

Plate-reading nephelometer or spectrophotometer capable of reading turbidity

Methodology:

-

Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your 10 mM PROTAC stock in DMSO.

-

Dilute into Buffer: Rapidly add a small volume of each DMSO stock concentration (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) in the clear-bottom microplate. This creates a 1:100 dilution. The final DMSO concentration should be consistent across all wells (e.g., 1%).

-

Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

-

Measure Turbidity: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.

-

Data Analysis: Plot the turbidity reading against the PROTAC concentration. The concentration at which the turbidity signal significantly increases above the baseline is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the "gold standard."

Materials:

-

Solid PROTAC powder

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or LC-MS system for quantification

Methodology:

-

Add Excess Solid: Add an excess amount of solid PROTAC powder to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL). The solid should be visibly present at the bottom of the vial.

-

Equilibrate: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate Phases: After equilibration, centrifuge the vials at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

-

Sample the Supernatant: Carefully collect an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet. It is often useful to filter the supernatant through a 0.22 µm syringe filter.

-

Quantify: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved PROTAC using a validated HPLC or LC-MS method with a standard curve. The resulting concentration is the thermodynamic solubility.

Visual Diagrams

PROTAC Mechanism of Action

Troubleshooting Workflow for Solubility Issues

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to E3 Ligase Linkers: Focus on Thalidomide-NH-PEG3-COOH

In the landscape of targeted protein degradation, the strategic design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an objective comparison of Thalidomide-NH-PEG3-COOH, a common Cereblon (CRBN) E3 ligase linker, with other classes of linkers, supported by experimental data and detailed methodologies to aid researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its primary function is to position the protein of interest (POI) and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin, leading to the formation of a stable and efficient ternary complex (POI-PROTAC-E3 ligase). A poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily quantified by two key parameters:

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins. However, the collective data provides valuable insights into general trends.

Table 1: Impact of PEG Linker Length on BRD4 Degradation (Thalidomide-Based PROTACs)

| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |

| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | |

| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency in this context. | |

| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | |

| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |

| PEG | Three PEG units | Weak degradation |

Table 3: Comparison of CRBN vs. VHL E3 Ligase Ligands for EGFR L858R Degradation

| E3 Ligase Ligand | PROTAC | DC50 (nM) in HCC-827 cells | DC50 (nM) in H3255 cells | Reference |

| CRBN (Thalidomide-based) | Compound 69 | 11 | 25 | |

| VHL | Compound 68 | 5.0 | 3.3 |

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western Blot.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal

Unveiling the Cereblon Binding Affinity of Thalidomide-NH-PEG3-COOH: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the binding affinity of novel compounds to Cereblon (CRBN) is a critical step in the development of targeted protein degraders such as PROTACs. This guide provides a comparative analysis of the CRBN binding affinity of Thalidomide-NH-PEG3-COOH, contextualized with established CRBN binders like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931).

While specific quantitative binding data for this compound is not extensively available in public literature, its structural design, retaining the essential glutarimide (B196013) moiety, suggests a binding affinity comparable to its parent molecule, thalidomide.[1] The primary role of this modification is to provide a linker for the attachment of a warhead that targets a specific protein for degradation, a key feature in Proteolysis-Targeting Chimeras (PROTACs).[1][2]

Comparative Binding Affinities to CRBN

The affinity of immunomodulatory drugs (IMiDs) and their derivatives for CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase, is a crucial determinant of their potency in inducing the degradation of target proteins.[3] The glutarimide moiety of these compounds is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of CRBN.[1][4]

Below is a summary of the reported dissociation constants (Kd) for thalidomide and its clinically significant analogs, which serve as a benchmark for evaluating novel derivatives like this compound.

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[1][5] |

| Lenalidomide | ~178 nM | Not Specified | Binds more strongly to CRBN than thalidomide.[1][3] |

| Pomalidomide | ~157 nM | Not Specified | Demonstrates the highest binding affinity among the three.[1][3] |

| This compound | Not Publicly Available | - | Expected to have a binding affinity comparable to thalidomide due to the conserved glutarimide binding motif. Experimental determination is necessary for a precise value.[1] |

Experimental Protocols for Determining CRBN Binding Affinity

Several biophysical and biochemical assays can be employed to quantitatively determine the binding affinity of compounds to CRBN. The choice of method often depends on factors such as throughput requirements, the need for thermodynamic data, and the availability of reagents.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time.